

An In-Depth Technical Guide to Talmapimod Hydrochloride: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Talmapimod hydrochloride*

Cat. No.: *B1663014*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod hydrochloride, also known as SCIO-469 hydrochloride, is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of **Talmapimod hydrochloride**, intended for researchers, scientists, and professionals in the field of drug development. The document outlines the key chemical properties, a step-by-step synthesis of its core intermediates, and the final condensation process. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathway and synthesis workflow diagrams are provided in the DOT language for clear visualization.

Chemical Structure and Properties

Talmapimod hydrochloride is an indolecarboxamide derivative. Its chemical structure is characterized by a central 6-chloro-1-methylindole core, substituted at the 3-position with a dimethylamino(oxo)acetyl group and at the 5-position with a carboxamide linker to a (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine moiety.

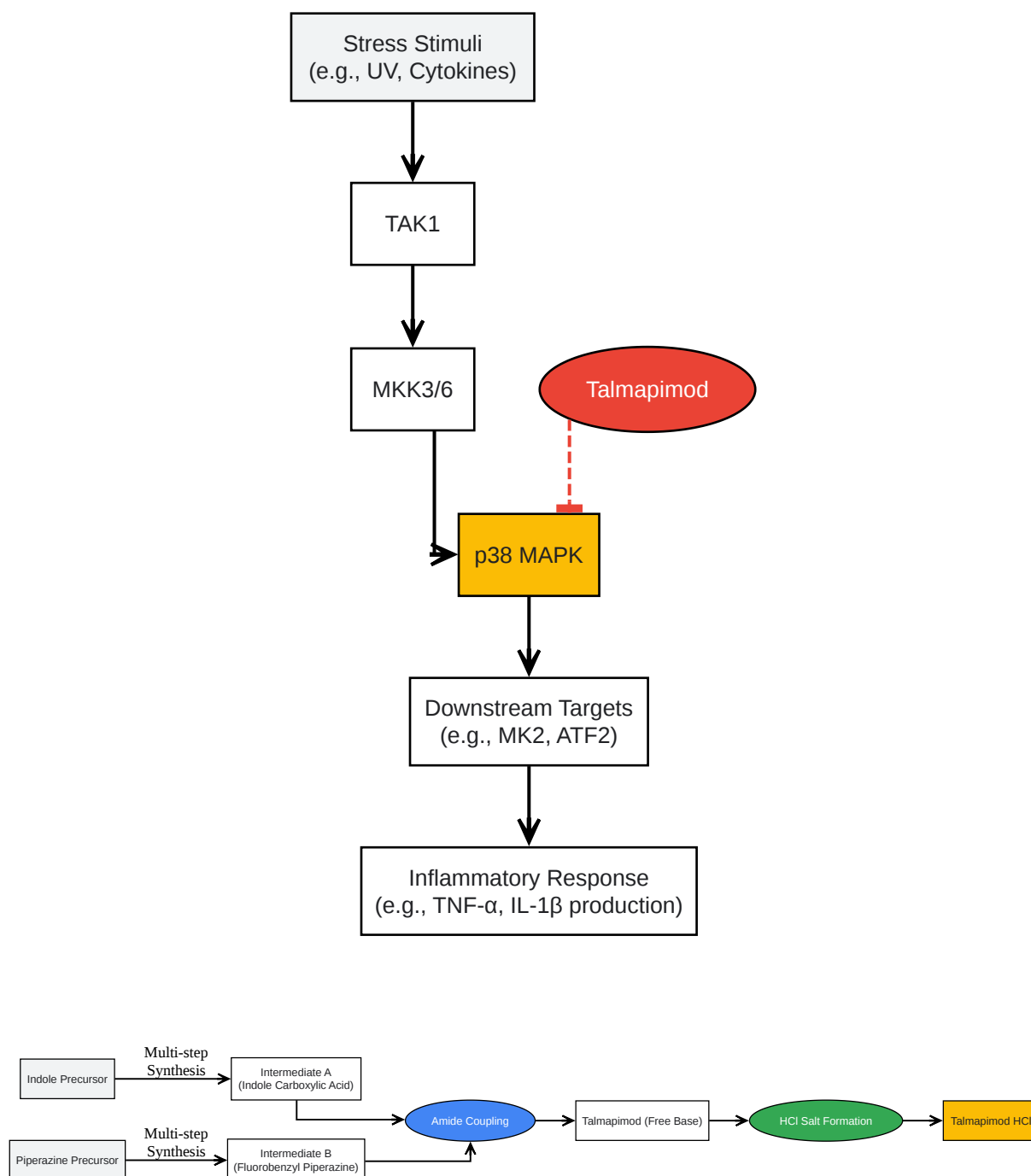
The hydrochloride salt form enhances the solubility and bioavailability of the parent compound.

Property	Value	Reference
IUPAC Name	2-(6-chloro-5-((2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine-1-carbonyl)-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide hydrochloride)	[1]
Chemical Formula	C ₂₇ H ₃₁ Cl ₂ FN ₄ O ₃	[1]
Molecular Weight	549.47 g/mol	[1]
CAS Number	879132-01-1 (HCl salt)	[1]
Synonyms	SCIO-469 hydrochloride, SCIO-469	[1]

Mechanism of Action and Signaling Pathway

Talmapimod is a selective inhibitor of the α and β isoforms of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress. By inhibiting p38 MAPK, Talmapimod effectively downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β), making it a candidate for the treatment of inflammatory diseases and certain cancers.

Below is a simplified representation of the p38 MAPK signaling pathway and the point of inhibition by Talmapimod.



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References

- 1. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
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